

Measuring Austocystin D-Induced Histone H2AX Phosphorylation: Application Notes and Protocols

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Compound of Interest

Compound Name: Austocystin D

Cat. No.: B1231601

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Introduction

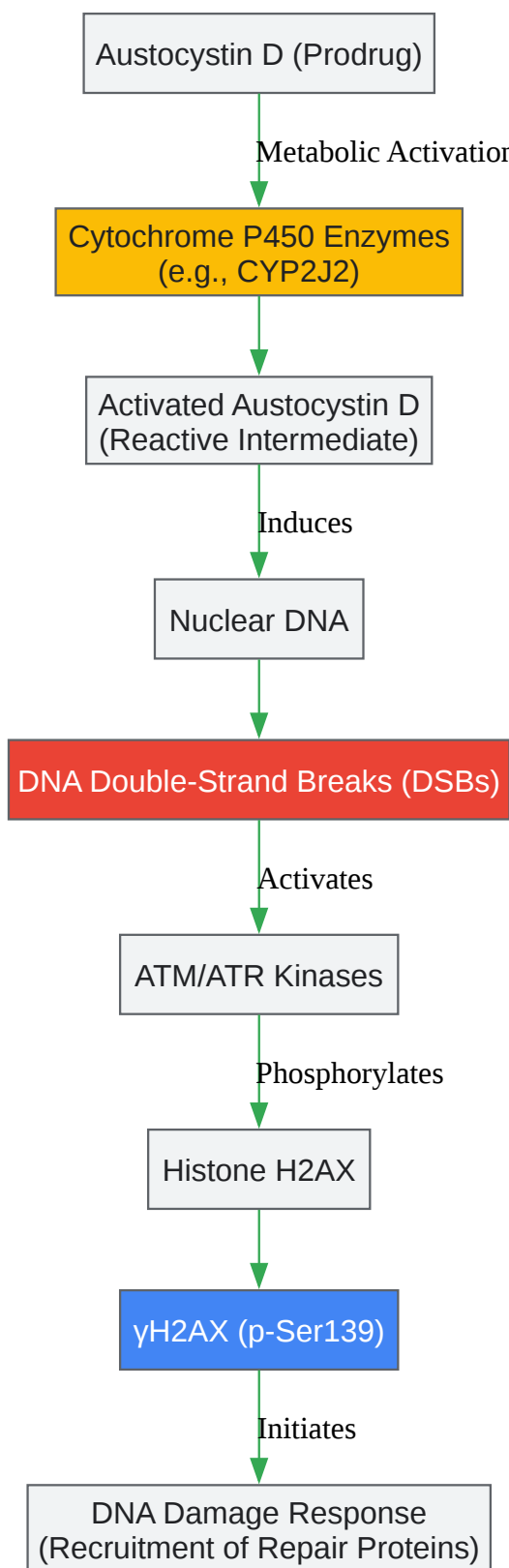
Austocystin D, a natural mycotoxin, has demonstrated potent cytotoxic and anticancer activities. Its mechanism of action involves its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, into a reactive intermediate that induces DNA damage.^{[1][2][3][4][5][6]} A key event in the cellular response to DNA double-strand breaks (DSBs) is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γ H2AX.^{[2][7][8][9]} This phosphorylation event serves as a sensitive and specific biomarker for DNA DSBs, making the quantification of γ H2AX a critical tool for evaluating the genotoxic effects of compounds like **Austocystin D**.^{[10][11][12]}

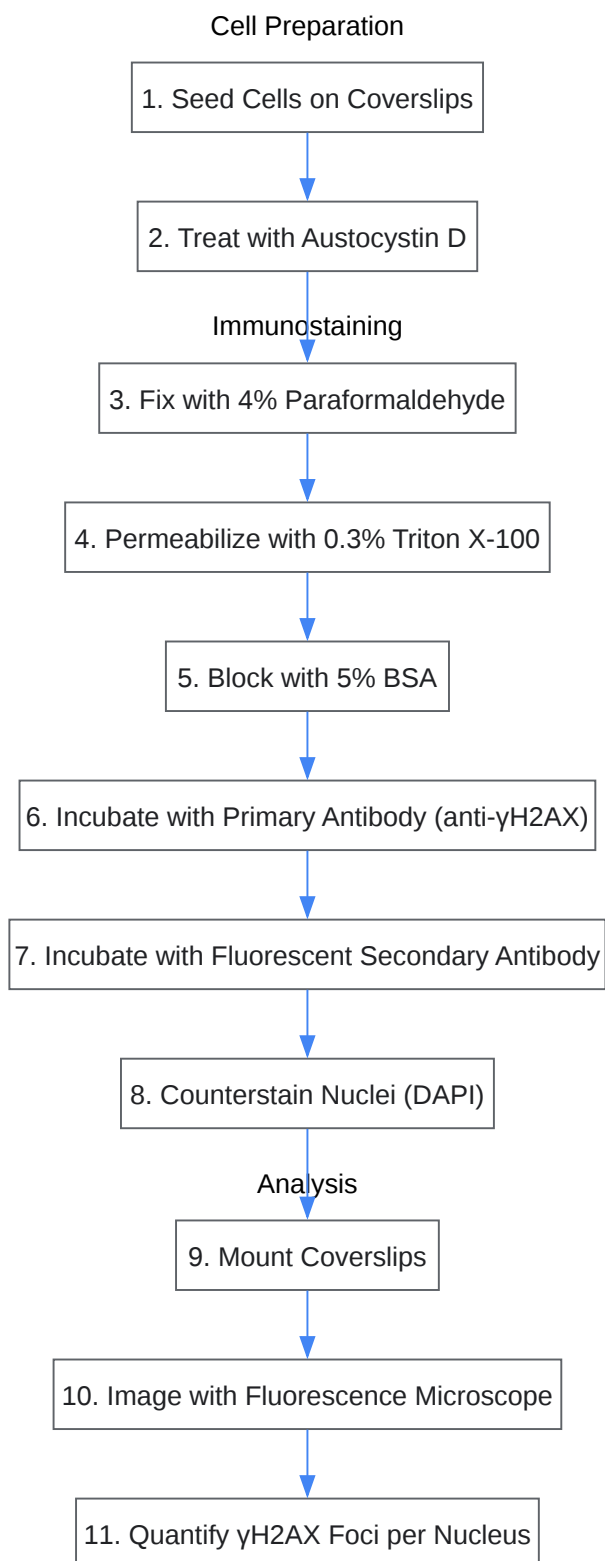
These application notes provide detailed protocols for measuring **Austocystin D**-induced γ H2AX levels using three common and robust methods: immunofluorescence microscopy, western blotting, and flow cytometry.

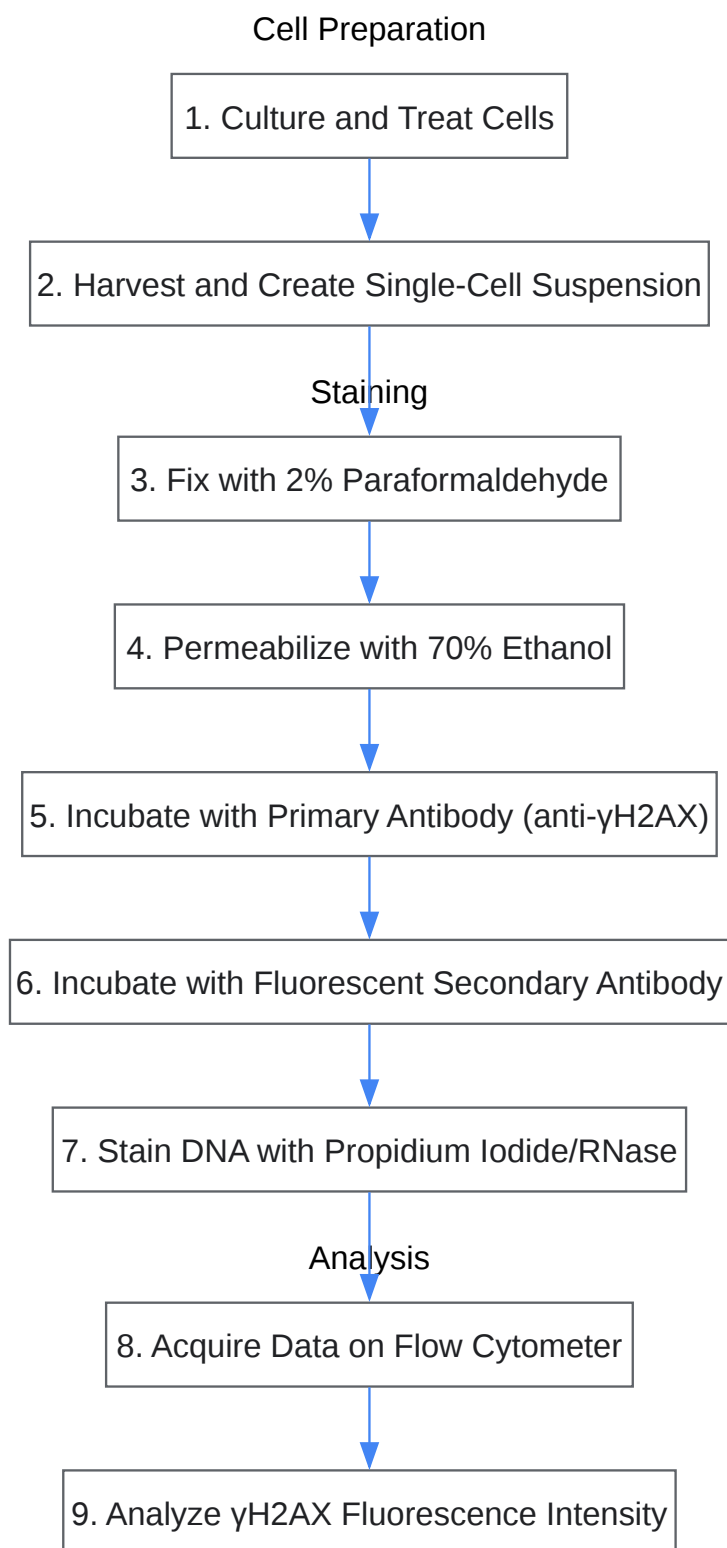
Signaling Pathway of Austocystin D-Induced H2AX Phosphorylation

Austocystin D acts as a prodrug, requiring metabolic activation to exert its genotoxic effects. The following diagram illustrates the proposed signaling pathway leading to H2AX

phosphorylation.







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- To cite this document: BenchChem. [Measuring Austocystin D-Induced Histone H2AX Phosphorylation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231601#measuring-austocystin-d-induced-histone-h2ax-phosphorylation]

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